molecular formula C9H10O4 B1199263 3-(3,5-Dihydroxyphenyl)propanoic acid CAS No. 26539-01-5

3-(3,5-Dihydroxyphenyl)propanoic acid

Cat. No.: B1199263
CAS No.: 26539-01-5
M. Wt: 182.17 g/mol
InChI Key: ITPFIKQWNDGDLG-UHFFFAOYSA-N
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Description

3-(3,5-Dihydroxyphenyl)propanoic acid, also known as 3,5-Dihydroxyphenylpropionoic acid, is a metabolite of alkylresorcinols. It was first identified in human urine and can be quantified in both urine and plasma. This compound is considered an alternative biomarker for whole grain wheat intake .

Biochemical Analysis

Biochemical Properties

3-(3,5-Dihydroxyphenyl)propanoic acid plays a significant role in biochemical reactions, particularly as a metabolite of alkylresorcinols. It interacts with several enzymes and proteins, including those involved in the metabolism of phenolic compounds. For instance, it is known to interact with enzymes such as superoxide dismutase (SOD), which plays a crucial role in oxidative stress response . The nature of these interactions often involves the modulation of enzyme activity, either through direct binding or through influencing the expression levels of these enzymes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to regulate insulin resistance and lipid metabolism in high-fat diet mice, thereby impacting cellular processes related to obesity and metabolic syndrome . Additionally, it affects oxidative stress response, which is crucial for maintaining cellular homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, influencing their activity. For instance, it can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The compound also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in metabolism and stress response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For example, its stability in plasma and urine allows for its use as a biomarker over extended periods . Its degradation products may also have biological activity, which needs to be considered in long-term studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have beneficial effects, such as reducing insulin resistance and regulating lipid metabolism . At higher doses, there may be toxic or adverse effects, which need to be carefully monitored. Threshold effects are also observed, where the compound’s efficacy plateaus beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a product of the metabolism of alkylresorcinols and can further undergo various biochemical transformations. Enzymes such as superoxide dismutase (SOD) and other oxidoreductases play a role in its metabolism . These pathways influence metabolic flux and the levels of metabolites, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It is known to be transported across cell membranes and distributed in various tissues, including the liver and kidneys . The localization and accumulation of this compound can affect its biological activity and efficacy as a biomarker.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is often found in the cytoplasm and can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization influences its interactions with other biomolecules and its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(3,5-Dihydroxyphenyl)propanoic acid can be synthesized through the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented. the synthesis typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dihydroxyphenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3,5-Dihydroxyphenyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Acts as a biomarker for whole grain wheat intake.

    Medicine: Investigated for its potential role in reducing the risk of metabolic syndrome.

    Industry: Utilized in the production of various chemical products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,5-Dihydroxyphenyl)propanoic acid is unique due to its specific hydroxyl group positions, which influence its chemical reactivity and biological activity. Its role as a biomarker for whole grain wheat intake also sets it apart from other similar compounds .

Properties

IUPAC Name

3-(3,5-dihydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h3-5,10-11H,1-2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITPFIKQWNDGDLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90181110
Record name 3,5-Dihydroxyphenylpropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90181110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26539-01-5
Record name 3-(3,5-Dihydroxyphenyl)-1-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26539-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dihydroxyphenylpropionic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dihydroxyphenylpropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90181110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dihydroxyhydrocinnamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name 3,5-DIHYDROXYPHENYLPROPIONOIC ACID
Source FDA Global Substance Registration System (GSRS)
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Record name 3,5-Dihydroxyphenylpropionic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0125533
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is 3-(3,5-Dihydroxyphenyl)propanoic acid (DHPPA) and where is it found?

A1: this compound (DHPPA) is a phenolic acid primarily found as a metabolite of alkylresorcinols (ARs). ARs themselves are lipids present in the bran of whole-grain wheat and rye. [, ]

Q2: How does DHPPA relate to whole-grain intake?

A2: DHPPA, along with 3,5-dihydroxybenzoic acid (DHBA), is considered a potential biomarker for whole-grain wheat and rye intake. These compounds are not present in refined grains and their levels in urine correlate with the amount of whole grains consumed. [, , , ]

Q3: How reliable are DHPPA and other AR metabolites as biomarkers for whole-grain intake?

A3: Research suggests that while urinary DHPPA and other AR metabolites show promise as biomarkers, several factors can influence their levels besides whole-grain consumption. These include age, sex, BMI, vitamin C intake, and individual variations in metabolism. [, , ]

Q4: How is DHPPA metabolized and excreted?

A4: Studies in rats suggest that DHPPA, like other AR metabolites, is eliminated primarily through urine. The elimination half-life increases with the length of the side chain of the parent AR molecule. Interestingly, DHPPA formation from ARs seems to be slower than its elimination, implying that the rate of metabolism, not excretion, primarily governs its plasma concentration. [] Human studies indicate a potential role for enterohepatic circulation in DHPPA metabolism, meaning it gets reabsorbed after being secreted in bile. []

Q5: Are there any advantages to measuring intact alkylresorcinols over their metabolites like DHPPA as biomarkers?

A5: Research indicates that measuring intact alkylresorcinols in plasma might be a more accurate method for assessing whole-grain intake. This is because, unlike DHPPA and DHBA, the levels of intact alkylresorcinols seem less affected by factors other than alkylresorcinol intake. []

Q6: Have there been any human studies investigating DHPPA?

A6: Yes, several human studies have been conducted. For instance, a study involving healthy adults investigated the pharmacokinetics of DHPPA and other AR metabolites after consuming whole-grain wheat bread. [] Another study explored DHPPA as a potential biomarker of compliance in a whole-grain intervention trial. []

Q7: What is the role of the gut microbiome in the relationship between DHPPA and cardiovascular health?

A7: A study on women from the TwinsUK cohort found a negative association between DHPPA and atherosclerotic cardiovascular disease (ASCVD) risk. Interestingly, the gut microbiome, particularly the genus 5-7N15, was found to partially mediate this association, suggesting a potential role for the gut microbiome in mediating the cardiovascular benefits of DHPPA and potentially other phenolic acids. []

Q8: Are there any newly discovered AR metabolites that could be useful alongside DHPPA?

A8: Yes, research has identified novel AR metabolites like 5-(3,5-dihydroxyphenyl)pentanoic acid (DHPPTA) and 2-(3,5-dihydroxybenzamido)acetic acid (DHBA glycine) in both mice and humans. These compounds, alongside DHPPA and DHBA, may improve the accuracy of assessing whole-grain intake in future studies. [, ]

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